4-(5-Fluoro-2-hydroxyphenyl)picolinic acid
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Overview
Description
4-(5-Fluoro-2-hydroxyphenyl)picolinic acid is a chemical compound that has garnered significant attention in scientific research due to its unique structure and potential applications. It is a derivative of picolinic acid, featuring a fluorine atom and a hydroxyl group attached to the phenyl ring. This compound is known for its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Fluoro-2-hydroxyphenyl)picolinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied in organic synthesis for forming carbon-carbon bonds. The process involves the reaction of 5-fluoro-2-hydroxyphenylboronic acid with picolinic acid under the influence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity. The use of environmentally benign organoboron reagents and mild reaction conditions makes this method suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 4-(5-Fluoro-2-hydroxyphenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of 4-(5-Fluoro-2-oxophenyl)picolinic acid.
Reduction: Formation of 4-(5-Fluoro-2-hydroxyphenyl)picolinic alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(5-Fluoro-2-hydroxyphenyl)picolinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and coordination chemistry.
Biology: Investigated for its potential as a chelating agent for metal ions in biological systems.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(5-Fluoro-2-hydroxyphenyl)picolinic acid involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, the compound can alter their structure and function, leading to various biological effects. This interaction is crucial in its antiviral and anticancer activities, where it disrupts viral replication and cellular processes .
Comparison with Similar Compounds
Picolinic Acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
5-Fluoro-2-picolinic Acid: Similar structure but lacks the hydroxyl group on the phenyl ring.
3-Phenylcinnoline: Used in the synthesis of iridium complexes with similar applications.
Uniqueness: 4-(5-Fluoro-2-hydroxyphenyl)picolinic acid stands out due to the presence of both a fluorine atom and a hydroxyl group on the phenyl ring
Properties
IUPAC Name |
4-(5-fluoro-2-hydroxyphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-8-1-2-11(15)9(6-8)7-3-4-14-10(5-7)12(16)17/h1-6,15H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYQGCHHDMHICB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CC(=NC=C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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